molecular formula C30H51NO B597161 (Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide

(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide

Cat. No.: B597161
M. Wt: 441.7 g/mol
InChI Key: KIULGBCXKSTGQP-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Oleic Acid-2,6-diisopropylanilide primarily targets AcylCoA:cholesterol acyltransferase (ACAT) . ACAT is an intracellular cholesteryl ester synthase that plays a crucial role in the absorption of dietary cholesterol .

Mode of Action

Oleic Acid-2,6-diisopropylanilide acts as an inhibitor of ACAT . It binds to ACAT, thereby inhibiting its function. The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 7 nM .

Biochemical Pathways

The inhibition of ACAT by Oleic Acid-2,6-diisopropylanilide affects the cholesterol metabolism pathway . Specifically, it interferes with the synthesis of cholesteryl esters, which are closely tied to the absorption of dietary cholesterol .

Pharmacokinetics

Its effectiveness in decreasing low-density lipoproteins (ldl) and elevating high-density lipoprotein (hdl) levels when administered at 005% suggests that it has good bioavailability .

Result of Action

When co-administered to rabbits or rats fed a high fat, high cholesterol diet, Oleic Acid-2,6-diisopropylanilide decreased low-density lipoproteins (LDL) and elevated high-density lipoprotein (HDL) levels . This indicates that it can potentially be used to manage cholesterol levels in the body.

Action Environment

The action of Oleic Acid-2,6-diisopropylanilide is influenced by the dietary environment . Its effectiveness in decreasing LDL and increasing HDL levels was observed when it was co-administered to animals fed a high fat, high cholesterol diet .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oleic Acid-2,6-diisopropylanilide typically involves the reaction of oleic acid with 2,6-diisopropylaniline. The process generally includes the following steps:

    Activation of Oleic Acid: Oleic acid is first activated by converting it into its acyl chloride form using reagents such as thionyl chloride or oxalyl chloride.

    Amidation Reaction: The activated oleic acid is then reacted with 2,6-diisopropylaniline in the presence of a base like triethylamine to form Oleic Acid-2,6-diisopropylanilide.

Industrial Production Methods

Industrial production methods for Oleic Acid-2,6-diisopropylanilide are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Oleic Acid-2,6-diisopropylanilide undergoes several types of chemical reactions, including:

    Oxidation: The double bond in the oleic acid moiety can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with various groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Oleic Acid-2,6-diisopropylanilide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Oleic Acid-2,4-diisopropylanilide
  • Oleic Acid-2,6-dimethylanilide
  • Oleic Acid-2,6-diethylphenylamide

Uniqueness

Oleic Acid-2,6-diisopropylanilide is unique due to its high specificity and potency as an inhibitor of acylCoA:cholesterol acyltransferase. Its structure allows for optimal binding to the enzyme’s active site, resulting in a lower IC50 value compared to similar compounds.

Properties

IUPAC Name

(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(32)31-30-27(25(2)3)22-21-23-28(30)26(4)5/h13-14,21-23,25-26H,6-12,15-20,24H2,1-5H3,(H,31,32)/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIULGBCXKSTGQP-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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